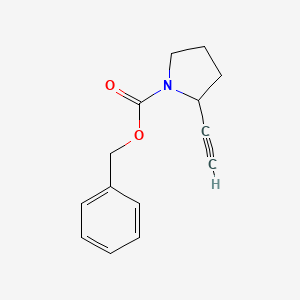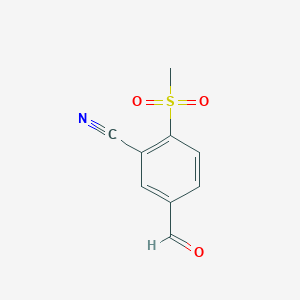
2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride
Overview
Description
“2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” are not explicitly mentioned in the literature. Piperidine derivatives, in general, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues : Various analogues of 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride have been synthesized for different purposes. For example, the synthesis of 3,4-(methylenedioxy)phenylacetic acid using piperonal aldehyde demonstrates the versatility of related compounds in chemical synthesis (Han Xue-lian, 2007).
Pharmacological Synthesis : Compounds containing piperidine structures, similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been synthesized and evaluated as potential anticancer agents. This underscores the compound's relevance in the development of new pharmacological agents (A. Rehman et al., 2018).
Biological and Medicinal Research
Conformational Analysis : The conformational properties of compounds structurally related to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, such as its tropane analogues, have been studied using NMR spectroscopy. These studies are crucial for understanding their biological activity (A. Casy & J. Coates, 1974).
Potential in Alzheimer's Disease Treatment : Derivatives of piperidine, akin to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have shown promise as acetylcholinesterase inhibitors, potentially useful in treating Alzheimer's disease (H. Sugimoto et al., 1992).
Other Applications
Platelet Aggregation Inhibition : Certain piperidine derivatives have demonstrated the ability to inhibit blood platelet aggregation, a crucial aspect in cardiovascular research and therapy (J. M. Grisar et al., 1976).
Cannabinoid CB1 Receptor Modulation : Novel compounds, structurally similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, highlighting the compound's potential in neuropharmacology (Martin R. Price et al., 2005).
properties
IUPAC Name |
2-piperidin-3-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(11-13-5-2-1-3-6-13)18-10-8-14-7-4-9-16-12-14;/h1-3,5-6,14,16H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPZLUZVVHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)





![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)



